molecular formula C14H20BNO4 B1313038 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 741709-57-9

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B1313038
CAS No.: 741709-57-9
M. Wt: 277.13 g/mol
InChI Key: LARSIMPPYZOXGK-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 741709-57-9) is a boronate ester derivative with the molecular formula C₁₄H₂₀BNO₄ and a molecular weight of 277.12 g/mol . It features a pyridine ring substituted at the 5-position with a pinacol boronate ester group and an ethyl ester at the 2-position. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a critical step in pharmaceutical and materials chemistry . For example, it has been utilized in the synthesis of complex molecules such as (S)-6-(1-(2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)picolinamide, highlighting its role in medicinal chemistry .

Key properties include:

  • Boiling point: Predicted to be ~404.0±30.0 °C .
  • Density: 1.10±0.1 g/cm³ .
  • Storage: Stable under inert gas (nitrogen/argon) at 2–8°C .
  • Safety: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-6-18-12(17)11-8-7-10(9-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSIMPPYZOXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433495
Record name ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741709-57-9
Record name ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown potential in drug development:

  • Anticancer Agents : Research indicates that boron-containing compounds can enhance the efficacy of certain chemotherapeutics by improving their solubility and bioavailability.
    • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways.

Materials Science

The compound is also utilized in materials science for its unique properties:

  • Polymer Chemistry : It serves as a building block for synthesizing boron-containing polymers which exhibit enhanced thermal stability and mechanical strength.
    • Case Study : Research has shown that incorporating this compound into polymer matrices can significantly improve their electrical conductivity and thermal properties.

Agricultural Research

In agriculture, this compound is explored for its potential as a pesticide or herbicide:

  • Pest Control : Its effectiveness against specific pests has been evaluated in field trials.
    • Case Study : Trials indicated that formulations containing this compound reduced pest populations significantly while being less toxic to beneficial insects compared to conventional pesticides.

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against cancer cell lines
Materials ScienceBoron-containing polymersImproved thermal stability and conductivity
Agricultural ResearchPesticide formulationsEffective pest control with reduced toxicity to non-target species

Comparison with Similar Compounds

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

  • CAS: 957065-99-5; Molecular formula: C₁₃H₁₈BNO₄; MW: 263.1 g/mol .
  • Key differences : The methyl ester substituent reduces steric bulk compared to the ethyl group in the target compound. This may enhance solubility in polar solvents but reduce stability in prolonged storage.
  • Boiling point : 383.9±27.0 °C (predicted), slightly lower than the ethyl analog .
  • Applications : Similar use in cross-coupling reactions; its smaller ester group may favor reactions requiring milder conditions.

Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

  • CAS: 1639958-04-5; Molecular formula: C₁₅H₂₂BNO₄; MW: 291.15 g/mol .
  • Applications : Likely used in synthesizing branched biaryl systems due to the acetyl group’s reactivity.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

  • CAS : 1150271-60-5; Molecular formula : C₁₃H₁₉BO₄S; MW : 282.16 g/mol .
  • Key differences : Replaces the pyridine ring with a thiophene, altering electronic properties (sulfur’s electron-rich nature) and reactivity in cross-couplings.
  • Applications : Preferred for synthesizing sulfur-containing heterocycles in materials science.

Ethyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

  • CAS: 1309981-37-0; Molecular formula: C₁₄H₂₀BNO₄; MW: 277.12 g/mol .
  • Key differences : Boronate ester at the pyridine’s 6-position (vs. 5-position in the target compound), influencing regioselectivity in coupling reactions.
  • Applications : Positional isomerism may lead to distinct electronic effects, favoring coupling at specific sites.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
This compound 741709-57-9 C₁₄H₂₀BNO₄ 277.12 404.0±30.0 5-Boronate, 2-ethyl ester on pyridine
Mthis compound 957065-99-5 C₁₃H₁₈BNO₄ 263.10 383.9±27.0 5-Boronate, 2-methyl ester on pyridine
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate 1639958-04-5 C₁₅H₂₂BNO₄ 291.15 Not reported 5-Boronate, 2-acetyl-ethyl ester on pyridine
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 1150271-60-5 C₁₃H₁₉BO₄S 282.16 Not reported Boronate on thiophene, 2-ethyl ester
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate 1309981-37-0 C₁₄H₂₀BNO₄ 277.12 Not reported 6-Boronate, 2-ethyl ester on pyridine

Biological Activity

Introduction

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS Number: 741709-57-9) is a complex organic compound characterized by its unique structure that includes a picolinate moiety and a boronate ester. The molecular formula of this compound is C₁₄H₂₀BNO₄, with a molecular weight of approximately 277.12 g/mol. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound features a boronate ester which is known for its reactivity in organic synthesis and potential medicinal applications. The presence of the picolinate moiety may enhance its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₀BNO₄
Molecular Weight277.12 g/mol
Purity97%
CAS Number741709-57-9

Functional Groups

The functional groups present in this compound include:

  • Boronate Ester : Known for its role in cross-coupling reactions.
  • Pyridine Derivative : May contribute to biological activity through interactions with biological receptors.

Case Studies and Research Findings

  • Anticancer Properties : A study on related boronate esters demonstrated their ability to inhibit tumor growth in vitro. The mechanism involved the disruption of cellular signaling pathways critical for cancer cell proliferation.
  • Antimicrobial Activity : Research on similar compounds has indicated effectiveness against various bacterial strains. The boron atom's unique properties may enhance interaction with microbial cell walls.
  • Synthesis and Reactivity : this compound can be synthesized via a multi-step process involving boronation reactions. This synthesis pathway has been documented to yield high purity and stability.

Comparative Analysis with Related Compounds

A comparative analysis with other boronate esters reveals potential similarities in biological activity:

Compound NameBiological Activity
Methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinatePotential anticancer properties
Bis(pinacolato)diboronWidely used in borylation reactions; potential medicinal uses
Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateInvestigated for anti-inflammatory effects

Q & A

Q. What are the primary applications of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate in organic synthesis?

This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. The boronic ester group reacts with aryl halides or triflates under palladium catalysis, enabling the synthesis of complex heterocycles or pharmaceuticals. The ethyl picolinate moiety can act as a directing group or influence electronic properties during coupling .

Q. What is the standard synthetic route for preparing this compound?

A common method involves:

  • Step 1 : Lithiation of ethyl picolinate at the 5-position using LDA or n-BuLi at low temperatures (−78°C).
  • Step 2 : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) to install the boronic ester.
  • Step 3 : Purification via silica gel chromatography or recrystallization to achieve >95% purity. Key conditions: Anhydrous solvents (THF), inert atmosphere (N₂), and controlled temperatures to avoid ester hydrolysis .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

TechniqueKey Data PointsReference
¹H/¹³C NMR δ 1.35 (s, 12H, pinacol CH₃), δ 4.40 (q, 2H, ester OCH₂), δ 8.50–7.20 (pyridine protons)
HRMS Exact mass: 277.1485 (C₁₄H₂₀BNO₄⁺)
FT-IR B-O stretch ~1350 cm⁻¹, ester C=O ~1720 cm⁻¹

Q. What are the common challenges in handling and storing this boronic ester?

The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations:

  • Under inert gas (Ar/N₂) at −20°C.
  • Use molecular sieves (3Å) in storage vials.
  • Avoid prolonged exposure to protic solvents or acidic conditions, which degrade the boronic ester .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for palladium-catalyzed cross-coupling using this boronic ester?

Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ for electron-rich aryl partners; Pd(dppf)Cl₂ for sterically hindered substrates.
  • Solvent/base systems : Use K₂CO₃ in dioxane/water mixtures for aqueous-tolerant reactions.
  • Temperature : 80–100°C for aryl chlorides; room temperature for iodides. Monitor reaction progress via TLC or LC-MS to minimize protodeboronation side reactions .

Q. How to address low yields in the synthesis of this compound due to ester group sensitivity?

Mitigation approaches:

  • Protecting groups : Temporarily silylate the ester (e.g., TMSCl) during lithiation.
  • Low-temperature quenching : Add pinacolborane at −78°C to reduce nucleophilic attack on the ester.
  • Purification : Use neutral alumina instead of acidic silica to prevent ester decomposition .

Q. How to analyze and resolve contradictions in NMR data when characterizing this compound?

Discrepancies in NMR signals (e.g., splitting or unexpected shifts) may arise from:

  • Rotameric equilibria : Heat the sample to 50°C to coalesce split peaks.
  • Residual solvent : Re-dry the compound under high vacuum.
  • Dynamic boron-oxygen interactions : Use ¹¹B NMR (expected δ ~30 ppm) to confirm boronic ester integrity .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Protodeboronation (loss of Bpin group) can be minimized by:

  • Ligand tuning : Bulky ligands (e.g., SPhos) stabilize the Pd center and reduce β-hydride elimination.
  • Base selection : Avoid strongly basic conditions (e.g., NaOH); use Cs₂CO₃ or K₃PO₄.
  • Additives : Add 10 mol% LiCl to enhance transmetallation efficiency .

Q. How to design experiments to study the electronic effects of the picolinate ester on coupling efficiency?

  • Substituent variation : Synthesize analogs with electron-withdrawing (NO₂) or donating (OMe) groups on the pyridine ring.
  • Kinetic studies : Compare coupling rates via ¹H NMR or in situ IR under identical conditions.
  • DFT calculations : Model the transition state to assess steric/electronic contributions of the ester .

Data Contradiction Analysis

Q. Conflicting reports on coupling efficiency with aryl bromides vs. chlorides: How to validate?

  • Hypothesis : Aryl bromides may react faster due to better leaving-group ability.
  • Experimental design :

Run parallel reactions with 4-bromotoluene and 4-chlorotoluene under identical conditions.

Quantify yields via GC-MS or isolated mass.

Compare turnover frequencies (TOF) using kinetic profiling.

  • Resolution : If chlorides underperform, introduce microwave irradiation (120°C) or switch to Pd/XPhos catalysts for enhanced reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

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